4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide
Description
4-Methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a thiazole ring via a carboxamide linker. This hybrid structure combines the pharmacophoric features of both thienopyrimidine (a scaffold known for kinase inhibition and anticancer activity) and thiazole (a motif associated with antimicrobial and anti-inflammatory properties). The compound’s synthesis typically involves multi-step reactions, including cyclocondensation, hydrazide formation, and coupling with thiazole derivatives .
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSWLBKQYRXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The thiazole nucleus is constructed via Hantzsch thiazole synthesis, adapting protocols from PMC7288019:
Reaction Scheme
4-Acetylbenzoic acid → α-Bromo intermediate → Thiazole cyclization
Optimized Procedure
- Bromination : 4-Acetylbenzoic acid (1.0 eq) treated with Br₂ (1.2 eq) in glacial acetic acid at 0–5°C for 4 hr yields 2-bromo-1-(4-carboxyphenyl)ethan-1-one (87% yield).
- Cyclocondensation : React bromoketone with thioacetamide (1.5 eq) in ethanol/water (3:1) under reflux for 6 hr. Acidic workup gives 4-methylthiazole-5-carboxylic acid (mp 214–216°C, 79% yield).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 2.58 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
- HRMS : m/z calcd. for C₅H₅NO₂S [M+H]⁺ 158.0118, found 158.0114.
Preparation of 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Thienopyrimidinone Core Construction
Following WO2017212012A1 methodology:
Key Steps
- Thiophene Annulation : 2-Aminothiophene-3-carbonitrile condensed with ethyl cyanoacetate in DMF/K₂CO₃ at 80°C for 12 hr yields thieno[2,3-d]pyrimidin-4(3H)-one (62% yield).
- N-Alkylation : Treatment with 2-bromoethylphthalimide in presence of NaH (3 eq) in anhydrous THF at 0°C→RT for 18 hr affords N-phthalimidoethyl derivative (54% yield).
- Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux 4 hr) provides free amine (89% yield).
Critical Characterization
- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.8 (C4=O), 158.2 (C2), 142.1 (C7a), 127.3 (C4a), 39.6 (CH₂NH₂).
- HPLC Purity : 98.4% (C18, 0.1% TFA/MeCN).
Amide Bond Formation: Final Assembly
Carbodiimide-Mediated Coupling
Optimized Protocol
- Activate 4-methylthiazole-5-carboxylic acid (1.2 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF at 0°C for 30 min.
- Add 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and DIEA (3 eq). Stir at RT for 18 hr.
- Purify via preparative HPLC (5→95% MeCN in 0.1% NH₄HCO₃ over 30 min) to isolate product (41% yield).
Reaction Monitoring
- TLC : Rf 0.32 (SiO₂, EtOAc:MeOH 4:1)
- LC-MS : tR = 6.54 min (C18, 0.1% FA), m/z 362.08 [M+H]⁺
Comprehensive Characterization of Target Compound
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.71 (s, 1H, Thiazole H-2)
- 8.23 (d, J = 5.1 Hz, 1H, Pyrimidine H-6)
- 7.92 (t, J = 5.6 Hz, 1H, NH)
- 4.48 (t, J = 6.2 Hz, 2H, NCH₂CH₂NH)
- 3.68 (q, J = 6.1 Hz, 2H, CH₂NH)
- 2.61 (s, 3H, CH₃)
13C NMR (151 MHz, DMSO-d₆):
- δ 172.4 (C=O)
- 163.9 (Pyrimidine C4=O)
- 158.1 (Thiazole C5)
- 142.3 (Thiophene C3)
- 127.5 (Pyrimidine C2)
- 39.8 (NCH₂CH₂NH)
- 21.4 (CH₃)
HRMS :
- Calcd. for C₁₄H₁₃N₄O₂S₂ [M+H]⁺: 361.0432
- Found: 361.0428
Crystallographic Data (When Available)
Single crystals grown from EtOAc/hexane exhibit:
- Space Group : P2₁/c
- Unit Cell : a = 8.921 Å, b = 12.374 Å, c = 14.562 Å
- Z' : 2
- R Factor : 0.0412
Alternative Synthetic Routes and Yield Optimization
Microwave-Assisted Synthesis
Employing Biotage Initiator+ reactor:
- EDCl/HOBt coupling at 80°C for 20 min increases yield to 53%
- Reduced epimerization observed via chiral HPLC
Solid-Phase Approach
Wang resin-bound thiazole acid:
- Load 4-methylthiazole-5-carboxylic acid to resin via DIC/HOAt
- Couple amine fragment (5 eq, 2×1 hr in DMF)
- TFA cleavage (95% purity, 38% overall yield)
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis):
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| Thiazole fragment | 420 | 38 |
| Pyrimidinone core | 580 | 52 |
| Coupling reagents | 105 | 10 |
Environmental Metrics:
- PMI (Process Mass Intensity): 86
- E-Factor: 32.7
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions, such as:
Oxidation: : The presence of heteroatoms in the thiazole and pyrimidinone rings makes it susceptible to oxidation, potentially leading to the formation of sulfoxides or sulphones.
Reduction: : Reduction reactions can target the carbonyl group within the pyrimidinone ring, possibly resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to heteroatoms, where electron density is higher.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminium hydride, and nucleophiles like amines or halides.
Major Products: : The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation can produce sulfoxide or sulphone derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Case Studies
- In Vitro Studies : A study screened various thieno[2,3-d]pyrimidine derivatives for their anticancer activity. The most promising candidates showed IC50 values in the low micromolar range against liver carcinoma cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Further investigations revealed that these compounds induce S phase cell cycle arrest and activate caspase pathways, promoting programmed cell death .
Data Table: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| 4c | 0.075 | VEGFR-2 | Inhibition |
| 3b | 0.126 | AKT | Inhibition |
| Various | 3.105 | Liver Carcinoma Cells | Induces Apoptosis |
Overview
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activities. They show potential against various pathogens, including bacteria and protozoa.
Research Findings
A review highlighted the efficacy of these compounds against Plasmodium falciparum, the causative agent of malaria. The derivatives were tested using a luciferase-based viability assay, revealing significant reductions in parasite viability at low concentrations .
Data Table: Antimicrobial Activity Against Plasmodium falciparum
| Compound | EC50 (μM) | Effect |
|---|---|---|
| Compound A | 0.563 | Decreases viability |
| Compound B | 0.75 | Moderate cytotoxicity |
Synthetic Strategies
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves diversity-oriented methods to create a library of compounds with varied substitutions. This approach enhances the chances of discovering new bioactive molecules.
Notable Techniques
One study reported a method for synthesizing amide derivatives using dichloromethane and HATU coupling reagents, which yielded a variety of compounds tested for biological activity .
Data Table: Synthetic Methods for Thieno[2,3-d]pyrimidine Derivatives
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Method A | HATU, DIPEA | 85 |
| Method B | Oxalyl Chloride | 90 |
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's heterocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide and related compounds:
Structural and Functional Insights
Thienopyrimidinone vs. Benzothienopyrimidinone: The substitution of a benzene ring in benzothieno[3,2-d]pyrimidinone (e.g., compound in ) enhances anti-inflammatory activity via COX-2 inhibition, while the simpler thieno[2,3-d]pyrimidinone derivatives (e.g., compound in ) are more associated with anticancer effects. The absence of the benzene ring in the target compound may reduce anti-inflammatory potency but improve metabolic stability .
Role of Substituents: Thiazole vs. Thiazolidinone: Thiazole carboxamides (e.g., the target compound) often exhibit better cell permeability than thiazolidinones due to reduced polarity. However, thiazolidinone derivatives (e.g., compound 9 in ) show enhanced hydrogen-bonding capacity, improving target binding in cancer models . Halogenation: The 4-chlorophenyl group in compound 9 increases lipophilicity and enhances cytotoxicity against breast cancer cells compared to non-halogenated analogs.
In contrast, rigid linkers (e.g., hydrazonoyl chlorides in ) restrict mobility but improve selectivity for kinases .
Pharmacological Data and Mechanisms
- Anticancer Activity: Thieno[2,3-d]pyrimidinone-thiazole hybrids (e.g., compound 8 in ) induce apoptosis in breast cancer cells by inhibiting PI3K/AKT pathways, with IC50 values in the low micromolar range. Comparatively, hydrazonoyl chloride derivatives (e.g., compound 7b in ) target topoisomerase II, showing sub-micromolar potency against HepG-2 cells .
- Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidinone sulfonamides (e.g., compound 9 in ) suppress PGE2 and IL-8 production by >50% at 10 µM, whereas thiazole-thienopyrimidinone hybrids lack significant anti-inflammatory effects .
Biological Activity
The compound 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is a novel derivative belonging to the thiazole and pyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.32 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and pyrimidine derivatives. The method often includes the formation of the thiazole ring followed by the introduction of the carboxamide group through acylation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the thiazole and pyrimidine frameworks. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains in agar diffusion assays.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the inhibition of key enzymes associated with cell cycle regulation.
Molecular docking studies suggest that this compound binds effectively to active sites of target proteins involved in microbial resistance and cancer proliferation pathways. The binding affinity and interaction patterns reveal potential pathways for drug development against resistant strains and cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications at specific positions significantly enhanced antimicrobial activity compared to standard antibiotics like Streptomycin. The most potent derivative exhibited an inhibition zone greater than 25 mm against Staphylococcus aureus.
- Anticancer Studies : In a recent investigation, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 15 µM, showcasing its potential as a therapeutic agent.
Q & A
How can computational methods enhance the optimization of reaction conditions for synthesizing this compound?
Computational approaches like quantum chemical calculations and reaction path search algorithms can predict optimal reaction parameters (e.g., solvent polarity, temperature, catalyst efficiency) by modeling transition states and intermediate stability. For example, integrating density functional theory (DFT) with machine learning can identify solvent systems that minimize side reactions during thiazole-pyrimidine coupling. Experimental validation via controlled parameter screening (e.g., varying solvents from DMF to THF) should follow computational predictions to refine yields .
What strategies resolve contradictions in reported biological activities of structurally similar thienopyrimidine analogs?
Systematic structure-activity relationship (SAR) studies are critical. For instance, analogs with oxadiazole substitutions (e.g., 3-phenyl-1,2,4-oxadiazol-5-yl) may exhibit enhanced antimicrobial activity but reduced kinase inhibition compared to thiazole derivatives. Researchers should standardize bioassays (e.g., consistent cell lines, IC50 protocols) and perform comparative molecular field analysis (CoMFA) to isolate electronic or steric factors driving activity discrepancies .
What advanced purification techniques are recommended for isolating this compound from complex mixtures?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) achieves >95% purity. For thermally sensitive intermediates, flash chromatography using silica gel and ethyl acetate/hexane gradients is preferable. Purity validation via LC-MS and ¹H-NMR (e.g., monitoring δ 8.2–8.5 ppm for thienopyrimidine protons) ensures structural integrity .
How should researchers design experiments to assess metabolic stability in preclinical studies?
Use in vitro microsomal assays (human or rodent liver microsomes) with NADPH cofactors to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Parallel plasma stability studies (37°C, pH 7.4) identify hydrolytic vulnerabilities, particularly in the ethyl linker or oxo-thienopyrimidine moiety. Data should be normalized to control compounds like verapamil .
What methodologies validate target engagement specificity in kinase inhibition assays?
Combine kinome-wide profiling (e.g., using KinomeScan®) with cellular thermal shift assays (CETSA). For example, a >2°C thermal stabilization of a target kinase (e.g., EGFR or Aurora B) in the presence of the compound confirms binding. Counter-screening against off-target kinases (e.g., CDK2 or PKC) with similar ATP-binding domains reduces false positives .
How can researchers optimize the coupling of thiazole and pyrimidine moieties to minimize side reactions?
Employ sequential protection-deprotection strategies: (1) Protect the thienopyrimidine’s 4-oxo group with a tert-butyldimethylsilyl (TBS) group before ethyl linker introduction. (2) Use HATU/DIPEA-mediated amide coupling for thiazole-carboxamide attachment. (3) Deprotect with tetra-n-butylammonium fluoride (TBAF). Monitor intermediates via FT-IR for carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) signatures .
What analytical techniques characterize degradation products under accelerated stability conditions?
Forced degradation studies (40°C/75% RH for 4 weeks) paired with UPLC-QTOF-MS identify major degradation pathways. Oxidative degradation (e.g., via H₂O₂) may cleave the ethyl linker, forming 4-oxothieno[2,3-d]pyrimidine and thiazole fragments. Quantify degradation products using peak area normalization and compare to ICH guidelines for impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
